
N-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)urea is a synthetic organic compound that belongs to the anthraquinone family This compound is characterized by its anthracene core structure, which is substituted with hydroxy and urea groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)urea typically involves the reaction of 1-aminoanthraquinone with isocyanates or urea derivatives. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and solvent conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different properties and applications depending on the specific functional groups introduced.
Wissenschaftliche Forschungsanwendungen
N-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)urea has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- N-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- Acid Violet 43
Uniqueness
N-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)urea is unique due to its specific substitution pattern and the presence of the urea group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
63086-51-1 |
|---|---|
Molekularformel |
C15H10N2O4 |
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
(4-hydroxy-9,10-dioxoanthracen-1-yl)urea |
InChI |
InChI=1S/C15H10N2O4/c16-15(21)17-9-5-6-10(18)12-11(9)13(19)7-3-1-2-4-8(7)14(12)20/h1-6,18H,(H3,16,17,21) |
InChI-Schlüssel |
QVMZMLPYSPIHEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


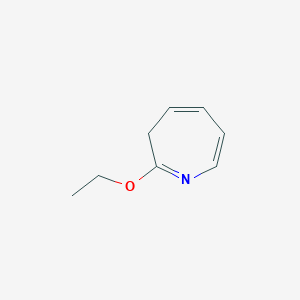
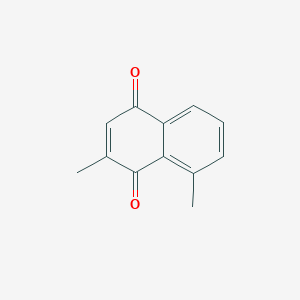
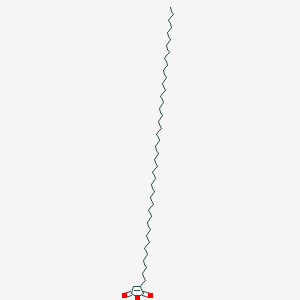
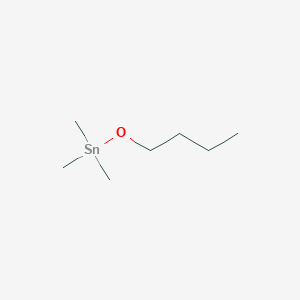
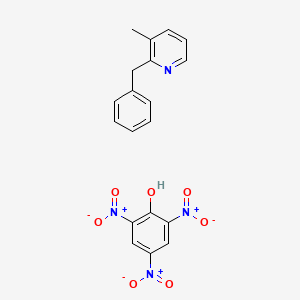

![[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid](/img/structure/B14496505.png)
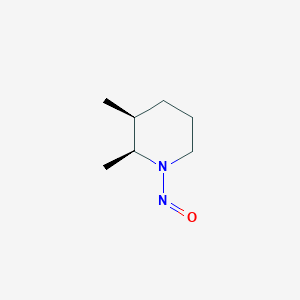
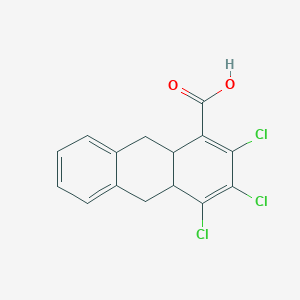
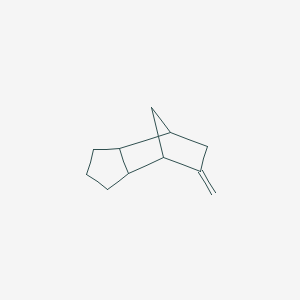
![1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate](/img/structure/B14496534.png)
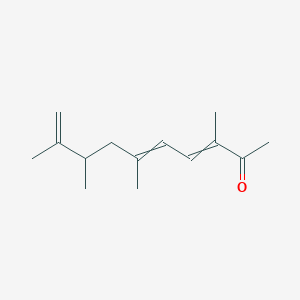
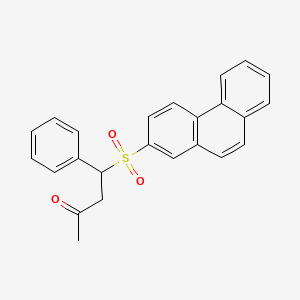
![1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene](/img/structure/B14496555.png)
